molecular formula C7H7ClN4 B1451772 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1144442-91-0

6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1451772
CAS No.: 1144442-91-0
M. Wt: 182.61 g/mol
InChI Key: FXGLEUMJGWWUAL-UHFFFAOYSA-N
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Description

6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine ( 1144442-91-0) is a versatile heterocyclic building block of significant interest in medicinal chemistry, particularly for developing novel anticancer agents . This compound features a fused triazolopyridazine core, a scaffold recognized for its extensive therapeutic properties, including anxiolytic, anticonvulsant, and antimicrobial activities . Its primary research value lies in its role as a key precursor for the synthesis of more complex molecules that act as potent cytotoxic agents . Studies have demonstrated that derivatives stemming from this chemical structure exhibit promising antiproliferative activity against various human cancer cell lines, including leukemia (SB-ALL, NALM-6) and breast cancer (MCF-7) . Furthermore, recent research explores triazolo[4,3-b]pyridazine derivatives as dual inhibitors of critical oncology targets, such as the c-Met and Pim-1 kinases . These kinases play crucial roles in tumor growth, proliferation, and metastasis, and their inhibition can induce apoptosis (programmed cell death) in cancer cells . The synthetic utility of this compound is highlighted by efficient, modern synthesis routes, such as oxidative cyclization using iodobenzene diacetate (IBD), which offers a greener alternative with mild reaction conditions . With a molecular formula of C 7 H 7 ClN 4 and a molecular weight of 182.61 g/mol, this reagent is an essential tool for researchers designing and synthesizing new bioactive molecules for oncological and pharmacological investigations .

Properties

IUPAC Name

6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-6-9-10-7-4-3-5(8)11-12(6)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGLEUMJGWWUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653420
Record name 6-Chloro-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144442-91-0
Record name 6-Chloro-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine typically proceeds through the following key steps:

  • Formation of Hydrazide Intermediate: The process begins with 6-chloropyridazine-3-carboxylic acid reacting with hydrazine hydrate. This reaction converts the carboxylic acid group into a hydrazide, which is a crucial intermediate for subsequent cyclization.

  • Cyclization with Ethyl Orthoformate: The hydrazide intermediate undergoes cyclization upon treatment with ethyl orthoformate under acidic conditions. This step forms the fused triazolopyridazine ring system and introduces the ethyl substituent at the 3-position.

This synthetic route leverages the intrinsic reactivity of the hydrazide and orthoformate to efficiently construct the target heterocyclic framework.

Industrial Production Considerations

For large-scale synthesis, the above method is adapted with optimizations to enhance yield, purity, and process efficiency:

  • Continuous Flow Reactors: Industrial production often employs continuous flow systems, which allow precise control over reaction parameters (temperature, time, reagent addition), improving reproducibility and scalability.

  • Automated Process Control: Automated systems monitor reaction progress and adjust conditions in real time, ensuring consistent product quality.

  • Optimization of Reaction Parameters: Parameters such as solvent choice, acid catalyst concentration, temperature, and reaction time are fine-tuned to maximize conversion and minimize by-products.

Types of Reactions Involved

The preparation and modification of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine involve several key reaction types:

Reaction Type Description Common Reagents/Conditions
Cyclization Formation of fused triazolopyridazine ring from hydrazide and orthoformate Ethyl orthoformate, acidic conditions (e.g., HCl)
Nucleophilic Substitution Replacement of chlorine atom at 6-position by nucleophiles to form derivatives Sodium methoxide, potassium tert-butoxide, polar aprotic solvents like DMSO
Chlorination Introduction of chlorine atom at 6-position on pyridazine ring Phosphorus oxychloride (POCl3)
Oxidation/Reduction Modifications of the triazole or pyridazine rings, less common in primary synthesis Potassium permanganate, hydrogen peroxide (oxidation); sodium borohydride, lithium aluminum hydride (reduction)

Detailed Synthetic Scheme (Summary)

Step Starting Material Reagents/Conditions Product/Intermediate Notes
1 6-Chloropyridazine-3-carboxylic acid Hydrazine hydrate 6-Chloropyridazine-3-carboxylic hydrazide Formation of hydrazide intermediate
2 Hydrazide intermediate Ethyl orthoformate, acidic medium 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine Cyclization to form fused heterocycle
3 Pyridazine derivatives POCl3 8-Chloro-6-methyl-triazolo[4,3-b]pyridazine Chlorination step (for related intermediates)
4 Intermediate amines Acyl chlorides, DIPEA, DCM Substituted derivatives Substitution reactions to diversify compounds

Research Findings on Preparation Optimization

  • Cyclization Efficiency: Acidic conditions are critical for efficient cyclization; mild acids such as acetic acid or stronger acids like HCl can be used depending on substrate reactivity.

  • Solvent Effects: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred for substitution reactions due to their ability to stabilize charged intermediates.

  • Temperature Control: Elevated temperatures (typically 60–100 °C) improve cyclization rates but require careful monitoring to avoid decomposition.

  • Yield and Purity: Optimized reaction times and reagent stoichiometry enhance yield, often achieving over 70% isolated yield with high purity suitable for biological evaluation.

Summary Table of Preparation Methods

Preparation Aspect Details
Key Starting Materials 6-Chloropyridazine-3-carboxylic acid, hydrazine hydrate, ethyl orthoformate
Key Intermediates 6-Chloropyridazine-3-carboxylic hydrazide
Main Reaction Types Cyclization, nucleophilic substitution, chlorination
Typical Reaction Conditions Acidic medium for cyclization; polar aprotic solvents for substitution; controlled temperature
Industrial Scale Adaptations Continuous flow reactors, automated control, optimized reagent ratios
Common By-products Unreacted starting materials, over-chlorinated species (minimized by reaction control)

Scientific Research Applications

Medicinal Chemistry

Drug Development
6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine serves as a crucial scaffold for the development of novel pharmaceuticals. Its derivatives have been investigated for antimicrobial, anticancer, and anti-inflammatory properties. For example, studies indicate that certain derivatives exhibit moderate to potent antiproliferative activity against various cancer cell lines, such as gastric adenocarcinoma (SGC-7901) and lung adenocarcinoma (A549) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
This compoundSGC-79010.014
This compoundA5490.008
This compoundHT-10800.012

Biological Studies

Enzyme Interaction
The compound interacts with various biological targets, including enzymes and receptors. It has been shown to inhibit specific enzymes by binding to their active sites, which can lead to significant alterations in cellular processes such as signaling pathways and gene expression . This interaction is facilitated by the compound's ability to form hydrogen bonds and π-π interactions due to its unique ring structure.

Material Science

Advanced Materials Synthesis
In material science, this compound is explored for synthesizing advanced materials with tailored electronic and optical properties. Its chemical structure allows for modifications that can enhance material performance in various applications .

Agricultural Chemistry

Pesticide Development
The compound is being evaluated for its potential use as a pesticide or herbicide. Its biological activity suggests it may effectively target specific pests or weeds while minimizing harm to non-target organisms . Research into its efficacy and safety profiles is ongoing.

Mechanism of Action

The mechanism of action of 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and π-π interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The chlorine and ethyl substituents can further modulate the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : Chloromethyl and aryl substituents increase LogP, while polar groups (e.g., piperazinyl, oxetane) enhance aqueous solubility .
  • Crystallinity : Chloromethyl derivatives co-crystallize with acetic acid, forming layered structures stabilized by hydrogen bonds .

Anticancer Activity

  • 3,6-Diaryl Derivatives (e.g., 3-Ph-6-Ph-[1,2,4]triazolo[4,3-b]pyridazine): Exhibit potent antiproliferative activity (IC₅₀ < 1 µM) by inhibiting tubulin polymerization. The rigid triazolopyridazine scaffold enhances binding to the colchicine site compared to flexible analogs .
  • 6-Thioether Derivatives : Modifications at position 6 (e.g., 6-(methylthio)) improve kinase inhibition (e.g., LRRK2 inhibitors) with IC₅₀ values < 100 nM .

Antimicrobial Activity

  • 3,6-Disubstituted Aryl Derivatives : Compounds with electron-withdrawing groups (e.g., 3-CF₃-6-Cl) show broad-spectrum antifungal activity (MIC ~8 µg/mL against Candida albicans) .

Bromodomain Inhibition

  • 3-Aryl-6-amine Derivatives (e.g., compound 12 in ): Bind to BRD4 BD1 with µM affinity (IC₅₀ ~5 µM). Substitutions at position 3 (e.g., ethyl vs. trifluoromethyl) modulate hydrophobic interactions in the acetyl-lysine binding pocket .

Biological Activity

Overview

6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound belonging to the class of triazolopyridazines. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its unique structure comprises a triazole ring fused to a pyridazine ring, with a chlorine atom at the 6-position and an ethyl group at the 3-position. These structural features contribute significantly to its biochemical properties and biological activity.

The compound demonstrates significant interaction with various enzymes and proteins, influencing their activity and function. Notably, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to profound effects on cellular processes, including modulation of cell signaling pathways and changes in gene expression.

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. The triazole and pyridazine rings facilitate hydrogen bonding and π-π interactions with the active sites of these targets. The chlorine and ethyl substituents further modulate the compound's binding affinity and selectivity.

Antiproliferative Effects

Research indicates that this compound exhibits moderate to potent antiproliferative activity against several cancer cell lines. For instance, in studies involving related compounds, derivatives showed IC50 values ranging from 0.008 to 0.012 μM against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012

Enzyme Inhibition

The compound's ability to inhibit tubulin polymerization has been highlighted in various studies, suggesting its potential as an anticancer agent by disrupting microtubule dynamics essential for cell division .

Case Studies

A series of studies have explored the biological activity of compounds related to this compound:

  • Anticancer Activity : In a study analyzing a library of triazolo-pyridazine derivatives, several compounds exhibited significant antiproliferative effects comparable to established chemotherapeutic agents like CA-4 .
  • Enzyme Interaction Studies : Research demonstrated that certain derivatives could effectively inhibit specific enzymes linked to cancer progression, further validating their potential as therapeutic agents.

Applications in Medicinal Chemistry

This compound serves as a scaffold for developing new drugs targeting various diseases including cancer and inflammation. Its structural properties allow for modifications that can enhance its biological activity and selectivity towards specific targets.

Q & A

Q. What are the common synthetic routes for 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine?

The compound is typically synthesized via cyclization reactions starting from hydrazine derivatives. For example, 3-chloro-6-hydrazinopyridazine can be refluxed with chloroacetyl chloride in acetic acid to form intermediates like 6-chloro-3-chloromethyl-triazolopyridazine . Alternatively, nucleophilic coupling of dichloropyridazine with substituted tetrazoles followed by thermal ring transformation yields triazolopyridazine derivatives . Key steps include optimizing reaction time (e.g., 4 hours for reflux) and stoichiometric ratios (e.g., 2:1 molar ratio of chloroacetyl chloride to hydrazine) to maximize yield.

Q. How is the structure of 6-Chloro-3-ethyl-triazolopyridazine characterized experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR spectroscopy : Proton and carbon-13 NMR identify substituents and ring systems (e.g., aromatic protons at δ 7.5–8.5 ppm) .
  • X-ray diffraction : Single-crystal studies reveal planarity (r.m.s. deviation <0.04 Å) and intermolecular interactions like π-π stacking (centroid distances ~3.7 Å) and hydrogen bonds (C–H⋯N, ~2.5 Å) .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z 196.6 for C₇H₆ClN₄) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis. Store at 2–8°C in a ventilated, dry area .
  • Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and flame-retardant lab coats. Avoid skin contact and inhalation of dust .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do substituents influence the reactivity of triazolopyridazine in nucleophilic substitution reactions?

Electron-withdrawing groups (e.g., Cl) at the 6-position activate the pyridazine ring for nucleophilic attack. For example, vicarious nucleophilic substitution (VNS) with acetate ions replaces chlorine at the 6-position, forming acetoxymethyl derivatives. The reaction proceeds via a Meisenheimer intermediate, with rate dependence on solvent polarity (e.g., DMF accelerates substitution) and temperature (80–100°C optimal) .

Q. What computational methods predict the compound’s lipophilicity and biological interactions?

  • Lipophilicity (logP) : Measured via reverse-phase HPLC (C18 column, methanol/water mobile phase). Reported logP values range from 1.8–2.3, correlating with chlorine substitution and alkyl chain length .
  • Molecular docking : Density Functional Theory (DFT) optimizes geometry for docking into biological targets (e.g., enzyme active sites). For example, π-π interactions with aromatic residues (Phe, Tyr) enhance binding affinity in kinase inhibitors .

Q. How does molecular aggregation affect crystallographic properties?

Co-crystallization with acetic acid induces layered arrangements via hydrogen-bonded dimers (C–H⋯O, ~2.7 Å) and π-π stacking (interplanar distance ~3.5 Å). Despite differing substituents, triazolopyridazines maintain similar symmetry (e.g., monoclinic P2₁/c space group) due to planar molecular geometry .

Q. What strategies resolve contradictions in reported synthetic yields?

  • Parameter optimization : Adjust reaction time (4–8 hours) and catalyst loading (e.g., 5 mol% Pd for coupling reactions) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .
  • Analytical validation : Cross-validate yields via HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% theoretical) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine

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